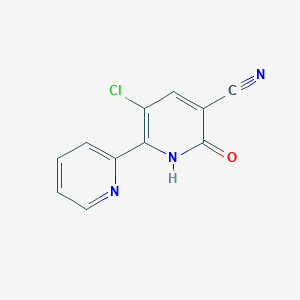

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile

Descripción

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound featuring a pyridine backbone substituted with chlorine at position 5, a 2-pyridinyl group at position 6, and a nitrile group at position 3. Its molecular formula is C₁₁H₆ClN₃O, with a molecular weight of 247.64 g/mol and a CAS registry number 1092352-53-8 (exact entry for the chloro derivative inferred from ).

Propiedades

IUPAC Name |

5-chloro-2-oxo-6-pyridin-2-yl-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-8-5-7(6-13)11(16)15-10(8)9-3-1-2-4-14-9/h1-5H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYILHLBOOUEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C(=O)N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301193039 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092352-59-4 | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-1,6-dihydro-6-oxo[2,2′-bipyridine]-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301193039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile typically involves the reaction of 2-chloronicotinic acid with 2-aminopyridine under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters and efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it a valuable building block for chemists.

Research has indicated that this compound exhibits promising biological activities, particularly in the fields of microbiology and oncology:

- Antimicrobial Properties : Studies have demonstrated that 5-chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through specific molecular targets, potentially leading to the development of novel anticancer therapies .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its therapeutic efficacy while reducing toxicity. The compound's interactions with specific enzymes or receptors are under investigation to elucidate its mechanism of action .

Material Science

The unique properties of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile make it suitable for applications in material science. It can be utilized in the synthesis of advanced materials with tailored properties for specific industrial applications.

Case Studies and Research Findings

A review of recent literature indicates several studies focused on the biological evaluation of this compound:

- Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that derivatives of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile exhibited significant antibacterial activity against resistant strains of bacteria.

- Cancer Cell Line Testing : Research conducted on various cancer cell lines revealed that this compound induced apoptosis in cancer cells through modulation of apoptotic pathways.

- Material Properties Investigation : Experimental studies showed that when incorporated into polymer matrices, this compound enhanced thermal stability and mechanical properties.

Mecanismo De Acción

The mechanism of action of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Halogen Substitution (Cl vs. Br)

The bromo analog (C₁₁H₆BrN₃O) shares the same core structure as the target compound but replaces chlorine with bromine at position 4. Bromine’s larger atomic radius and higher molecular weight (276.10 vs. 247.64 g/mol) may influence reactivity in halogen-bonding interactions or Suzuki-Miyaura cross-coupling reactions, making it a candidate for tailored synthetic routes .

Hydroxy and Methyl Substituents

The compound from (C₇H₅ClN₂O₂) features a hydroxy group at position 6 and a methyl group at position 4. The methyl group may also sterically hinder reactions at position 4 .

Heterocyclic Variations (Pyridinyl vs. Thiophenyl)

Replacing the pyridinyl group with a 5-chlorothiophen-2-yl moiety () introduces sulfur into the structure. Thiophene’s electron-rich aromatic system could modify electronic properties, affecting applications in optoelectronics or as a pharmacophore in drug design .

Alkyl Chain Incorporation

The 1-butyl derivative (C₁₁H₁₄N₂O₂, ) demonstrates how alkyl chains enhance lipophilicity. This modification could improve bioavailability in drug candidates by facilitating passive diffusion across biological membranes .

Fused Ring Systems

The chromeno-pyridine derivative () incorporates a fused chromeno ring system, increasing molecular complexity and rigidity. Its high melting point (317–318°C) suggests thermal stability, which is advantageous in materials science or as a scaffold for kinase inhibitors .

Actividad Biológica

5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

The compound has the IUPAC name 5-chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile with the molecular formula and a molecular weight of 231.64 g/mol. The synthesis typically involves the reaction of 2-chloronicotinic acid with 2-aminopyridine , facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) to yield the desired product.

Biological Activity

The biological activity of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile has been investigated across various studies, highlighting its potential in several therapeutic applications:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

A notable area of investigation is its anticancer activity. Studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as HepG2 (human liver cancer cells) and MCF7 (breast cancer cells). The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways .

Neuroprotective Effects

Emerging research suggests that 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile may have neuroprotective effects. It has been shown to enhance cholinergic signaling by acting as a positive allosteric modulator at nicotinic acetylcholine receptors (nAChRs), which could be beneficial in conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular functions.

- Receptor Modulation : Its role as an allosteric modulator at nAChRs enhances neurotransmitter signaling, potentially improving cognitive functions .

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through caspase activation and mitochondrial membrane potential disruption .

Case Studies and Research Findings

Several studies have highlighted the efficacy and safety profile of 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile:

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-2-oxo-6-(2-pyridinyl)-1,2-dihydro-3-pyridinecarbonitrile?

- Methodological Answer : Condensation reactions under controlled pH (e.g., acidic or basic conditions) are commonly used for analogous dihydropyridinones. For example, Sircar et al. (1987) synthesized substituted dihydropyridinones via cyclization of keto-nitrile precursors with substituted anilines, followed by halogenation to introduce chloro substituents . Optimize reaction temperatures (60–100°C) and solvent systems (e.g., DMF or THF) to enhance yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- 1H/13C NMR : Identify the dihydropyridine ring protons (δ 5.0–6.5 ppm for olefinic protons) and pyridinyl aromatic protons (δ 7.5–8.5 ppm). The carbonyl (C=O) and nitrile (C≡N) groups appear as distinct signals in 13C NMR (δ 160–180 ppm and 110–120 ppm, respectively) .

- IR : Confirm C=O (1650–1750 cm⁻¹) and C≡N (2200–2250 cm⁻¹) stretches.

- HRMS : Validate molecular weight using electrospray ionization (ESI) or electron impact (EI) modes.

Advanced Research Questions

Q. What computational approaches can predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the compound’s electronic structure, including HOMO-LUMO gaps and charge distribution on the pyridinyl and nitrile groups. Brzezinska et al. (2018) demonstrated the utility of DFT in analyzing protonated 2-pyridinyl moieties, which can guide studies on tautomerism or acid-base behavior in this compound . Molecular dynamics (MD) simulations further explore solvation effects and intermolecular interactions.

Q. How do structural modifications (e.g., substituent variation) affect biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous compounds (e.g., 1,2-dihydro-5-phenyl-2-oxo-pyridinecarbonitriles) reveal that electron-withdrawing groups (e.g., Cl) enhance stability and binding affinity to target enzymes. For example, Sircar et al. (1987) found that methyl substituents at position 6 increased inotropic activity, while bulky groups reduced potency . Use in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to validate hypotheses.

Q. How to resolve contradictions in experimental data (e.g., conflicting spectroscopic or bioactivity results)?

- Methodological Answer :

- Reproducibility Checks : Verify synthetic protocols (e.g., reagent purity, inert atmosphere).

- Advanced NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals.

- Crystallography : Obtain single-crystal X-ray data to confirm stereochemistry and regiochemistry.

- Meta-Analysis : Compare findings with structurally related compounds (e.g., 5-Fluoro-2-pyridinecarbonitrile ) to identify substituent-driven trends.

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential cyanide release under decomposition .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.